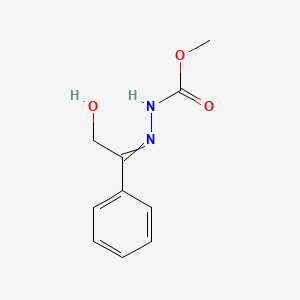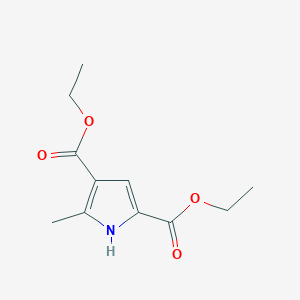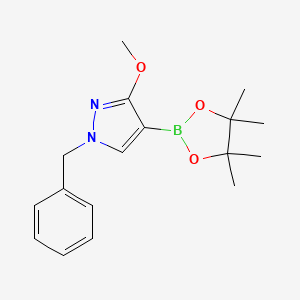
3-Ethyl-1-hydroxy-5,5-dimethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 3-ethyl-1-hydroxy-5,5-dimethyl- is a five-membered lactam, a type of nitrogen-containing heterocyclic compound. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and significant roles in medicinal chemistry . The presence of the pyrrolidinone moiety in various drugs and natural compounds has garnered considerable attention due to its potential therapeutic applications .
Métodos De Preparación
The synthesis of 2-pyrrolidinone, 3-ethyl-1-hydroxy-5,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of gamma-butyrolactone with ammonia under high temperature and pressure conditions, typically in the presence of a solid magnesium silicate catalyst . This reaction is carried out in a tubular reactor packed with the catalyst, resulting in high yields of the desired product . Industrial production methods often utilize similar conditions to ensure efficient and scalable synthesis .
Análisis De Reacciones Químicas
2-Pyrrolidinone, 3-ethyl-1-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups on the pyrrolidinone ring .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology and medicine, derivatives of 2-pyrrolidinone, 3-ethyl-1-hydroxy-5,5-dimethyl- have shown promise as antimicrobial, anti-inflammatory, and anticancer agents . Additionally, it is used in the development of novel materials and as a solvent in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-pyrrolidinone, 3-ethyl-1-hydroxy-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses . The exact pathways involved are still under investigation, but they likely include key signaling cascades and metabolic processes .
Comparación Con Compuestos Similares
2-Pyrrolidinone, 3-ethyl-1-hydroxy-5,5-dimethyl- can be compared to other similar compounds within the pyrrolidinone family. Similar compounds include 2-pyrrolidone, 1-methyl-2-pyrrolidinone, and 5-methyl-2-pyrrolidinone . While these compounds share a common pyrrolidinone core, they differ in their substituents, which can significantly impact their chemical properties and biological activities .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-ethyl-1-hydroxy-5,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-4-6-5-8(2,3)9(11)7(6)10/h6,11H,4-5H2,1-3H3 |
Clave InChI |
YQCBVUOVSIROQD-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(N(C1=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)




![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)







